

Spectroscopic Data for Pentane-1-sulfonamide: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Pentane-1-sulfonamide*

Cat. No.: *B1279081*

[Get Quote](#)

This guide provides a comprehensive overview of the spectroscopic data for **Pentane-1-sulfonamide**, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. It is intended for researchers, scientists, and professionals in the field of drug development.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique that provides detailed information about the molecular structure of a compound. The following tables summarize the predicted proton (¹H) and carbon-13 (¹³C) NMR data for **Pentane-1-sulfonamide**.

¹H NMR Data

Table 1: ¹H NMR Chemical Shifts and Coupling Constants for **Pentane-1-sulfonamide**

Protons	Chemical Shift (δ , ppm)	Multiplicity	Coupling Constant (J, Hz)
H-1	~3.1 - 3.3	Triplet	~7.5
H-2	~1.7 - 1.9	Quintet	~7.5
H-3, H-4	~1.2 - 1.4	Multiplet	-
H-5	~0.9	Triplet	~7.3
NH ₂	~4.7 (variable)	Singlet (broad)	-

Note: The chemical shift of the -NH₂ protons can vary depending on the solvent and concentration.

¹³C NMR Data

Table 2: ¹³C NMR Chemical Shifts for **Pentane-1-sulfonamide**

Carbon	Chemical Shift (δ , ppm)
C-1	~52
C-2	~28
C-3	~22
C-4	~31
C-5	~14

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The characteristic IR absorption bands for sulfonamides are well-defined.[\[1\]](#)

Table 3: Characteristic IR Absorption Bands for **Pentane-1-sulfonamide**

Functional Group	Vibrational Mode	Wavenumber (cm ⁻¹)	Intensity
N-H	Asymmetric Stretch	3390 - 3323	Medium
N-H	Symmetric Stretch	3279 - 3229	Medium
C-H (alkyl)	Stretch	2960 - 2850	Strong
S=O	Asymmetric Stretch	1344 - 1317	Strong
S=O	Symmetric Stretch	1187 - 1147	Strong
S-N	Stretch	924 - 906	Medium

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio. The fragmentation pattern of a molecule provides valuable information about its structure. For sulfonamides, a characteristic fragmentation is the loss of sulfur dioxide (SO₂).[\[2\]](#)

Table 4: Predicted Mass Spectrometry Fragmentation for **Pentane-1-sulfonamide**

m/z	Ion
151	[M] ⁺
87	[M - SO ₂] ⁺
71	[C ₅ H ₁₁] ⁺
57	[C ₄ H ₉] ⁺
43	[C ₃ H ₇] ⁺
29	[C ₂ H ₅] ⁺

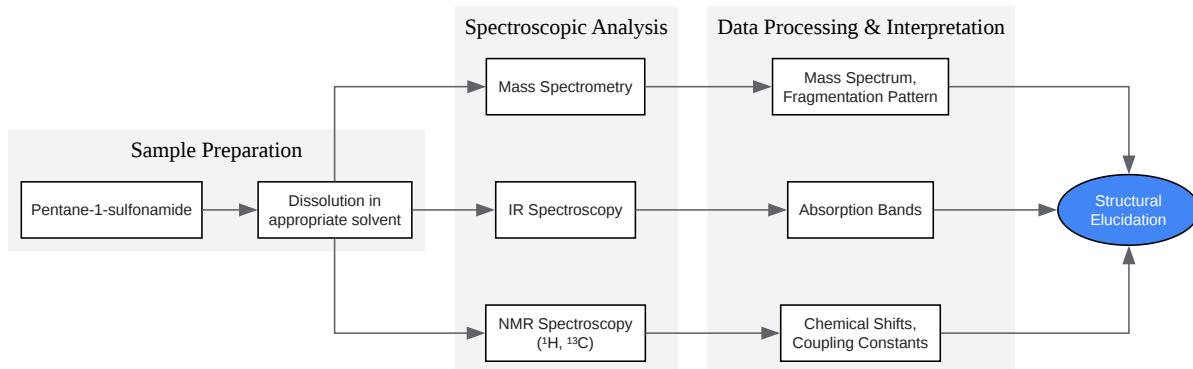
Experimental Protocols

NMR Spectroscopy

- Sample Preparation: Dissolve approximately 5-10 mg of **Pentane-1-sulfonamide** in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl_3 or DMSO-d_6).
- Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard ($\delta = 0.00$ ppm).
- Data Acquisition: Acquire the ^1H and ^{13}C NMR spectra on a 300 MHz or higher field NMR spectrometer.
- ^1H NMR Parameters:
 - Number of scans: 16-32
 - Relaxation delay: 1-2 s
 - Pulse width: 90°
- ^{13}C NMR Parameters:
 - Number of scans: 1024 or more
 - Relaxation delay: 2-5 s
 - Proton decoupling: Broadband decoupling

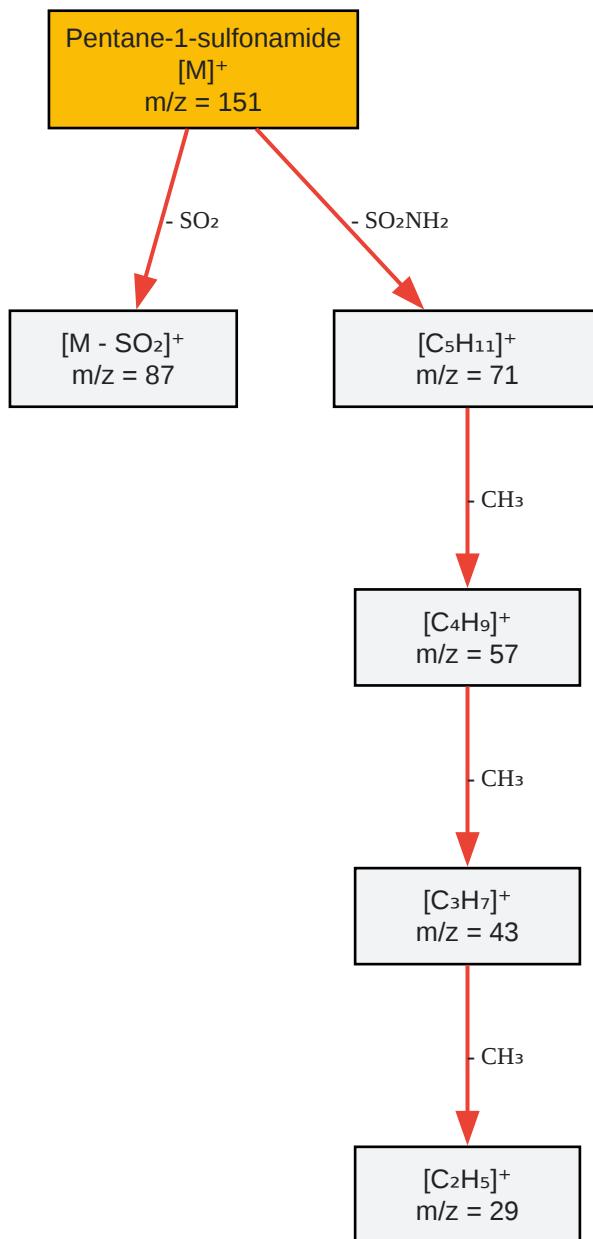
IR Spectroscopy

- Sample Preparation: Prepare the sample as a KBr pellet or a thin film on a salt plate (e.g., NaCl or KBr). For KBr pellets, mix a small amount of the sample with dry KBr powder and press into a transparent disk.
- Data Acquisition: Record the IR spectrum using a Fourier Transform Infrared (FT-IR) spectrometer.
- Parameters:
 - Spectral range: $4000\text{-}400\text{ cm}^{-1}$
 - Resolution: 4 cm^{-1}


- Number of scans: 16-32

Mass Spectrometry (LC-MS/MS)

- Sample Preparation: Dissolve the sample in a suitable solvent, such as methanol or acetonitrile, to a concentration of approximately 1 µg/mL.
- Chromatography:
 - Column: C18 reverse-phase column.
 - Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).
 - Flow Rate: 0.2-0.4 mL/min.
- Mass Spectrometry:
 - Ionization Mode: Electrospray ionization (ESI) in positive ion mode.
 - Analysis Mode: Full scan for parent ion identification and product ion scan for fragmentation analysis.
 - Collision Energy: Ramped to observe fragmentation patterns.


Visualizations

The following diagrams illustrate the general workflow for spectroscopic analysis and the predicted fragmentation pathway of **Pentane-1-sulfonamide** in mass spectrometry.

[Click to download full resolution via product page](#)

Caption: General workflow for the spectroscopic analysis of a chemical compound.

[Click to download full resolution via product page](#)

Caption: Predicted mass spectral fragmentation pathway for **Pentane-1-sulfonamide**.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. znaturforsch.com [znaturforsch.com]
- 2. Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO(2) via rearrangement - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Spectroscopic Data for Pentane-1-sulfonamide: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1279081#spectroscopic-data-for-pentane-1-sulfonamide-nmr-ir-ms>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com